molecular formula C13H13NO2 B556740 3-(1-Naphthyl)-L-alanine CAS No. 55516-54-6

3-(1-Naphthyl)-L-alanine

Cat. No.: B556740
CAS No.: 55516-54-6
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-LBPRGKRZSA-N
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Description

3-(1-Naphthyl)-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of L-1-Naphthylalanine is the L-amino acid deaminase from Proteus myxofaciens (PmaLAAD) . This enzyme is a promising biocatalyst for enantioselective biocatalysis that can be exploited to produce optically pure D-amino acids or α-keto acids .

Mode of Action

L-1-Naphthylalanine interacts with PmaLAAD, leading to changes in the enzyme’s activity. A study showed that the catalytic efficiency of PmaLAAD on L-1-Naphthylalanine was improved through site-saturation mutagenesis . The best variant (F318A/V412A/V438P PmaLAAD) possesses a ∼5-fold lower Km (0.17 mM) and a ∼7-fold higher catalytic efficiency (9.2 s −1 mM −1) on L-1-Naphthylalanine than the wild-type enzyme .

Biochemical Pathways

It is known that l-amino acid deaminases, such as pmalaad, catalyze the deamination of neutral and aromatic l-amino acids to α-keto acids and ammonia .

Pharmacokinetics

It is known that the rate of pmalaad re-activation following membrane addition and the rate of pmalaad inactivation during subsequent incubation at 25 °c are influenced by the presence of l-1-naphthylalanine .

Result of Action

The interaction of L-1-Naphthylalanine with PmaLAAD leads to an increase in the enzyme’s catalytic efficiency . This results in faster bioconversion reactions, with the complete conversion of 0.6 mM of the L-enantiomer achieved in about 15 minutes, which is ∼7.5-fold faster than the wild-type enzyme .

Action Environment

The action of L-1-Naphthylalanine is influenced by environmental factors such as temperature . For instance, while the optimal temperature in a short reaction period at low substrate concentration was around 100°C, productivity was optimal at 70°C, due to inactivation of the enzyme and decomposition of the substrate NPA during a longer reaction period .

Properties

IUPAC Name

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55516-54-6
Record name 1-Naphthyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055516546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl-L-alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-1-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G930UL92R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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